3-Hydroxycyclohexane-1-carbohydrazide
Description
Properties
CAS No. |
100949-27-7 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
3-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h5-6,10H,1-4,8H2,(H,9,11) |
InChI Key |
WYYOHSCLLIJWQD-UHFFFAOYSA-N |
SMILES |
C1CC(CC(C1)O)C(=O)NN |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)NN |
Synonyms |
Cyclohexanecarboxylic acid, 3-hydroxy-, hydrazide (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Ring Type : The cyclohexane backbone in this compound offers conformational flexibility absent in rigid aromatic analogs like CBTC .
Physicochemical Properties
Notes: The hydroxyl group in this compound likely increases water solubility compared to CBTC but reduces thermal stability relative to aromatic analogs.
Preparation Methods
Esterification and Hydrazinolysis
The most widely documented method involves the sequential esterification of 3-hydroxycyclohexane-1-carboxylic acid followed by hydrazinolysis.
Step 1: Esterification of 3-Hydroxycyclohexane-1-carboxylic Acid
The carboxylic acid is converted to its ethyl ester via acid-catalyzed Fischer esterification. Sulfuric acid (0.5–1.0 mol%) is employed as a catalyst in anhydrous ethanol under reflux (70–80°C) for 4–6 hours, achieving yields of 85–92%. The reaction proceeds via nucleophilic acyl substitution, where ethanol attacks the protonated carbonyl carbon of the acid.
Step 2: Hydrazinolysis of the Ethyl Ester
The ethyl ester is reacted with excess hydrazine hydrate (2.0–2.5 equivalents) in ethanol under reflux for 6–8 hours. This step replaces the ethoxy group with a hydrazide moiety, forming this compound. Yields typically range from 75–82%, with purity confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol-water mixtures.
Critical Parameters
Two-Step Carbonate-Mediated Process
Adapted from carbohydrazide synthesis protocols, this method utilizes di(lower alkyl) carbonates as intermediates.
Step 1: Formation of Methyl Carbazate Intermediate
3-Hydroxycyclohexane-1-carboxylic acid is reacted with dimethyl carbonate (1.1 equivalents) in the presence of hydrazine hydrate (1.0 equivalent) at 50–70°C for 2–5 hours. This produces methyl 3-hydroxycyclohexane-1-carbazate and methanol as a byproduct.
Step 2: Carbazate-to-Carbohydrazide Conversion
Additional hydrazine (1.5–2.0 equivalents) is introduced to the carbazate intermediate at 70–75°C for 3–6 hours, yielding this compound. The reaction mixture is purified via vacuum distillation (1–100 mmHg) to remove residual methanol and unreacted hydrazine, achieving isolated yields of 80–88%.
Advantages Over Hydrazinolysis
-
Reduced Side Products : By avoiding direct esterification, this method minimizes hydrolysis of the hydroxyl group.
-
Scalability : Continuous flow reactors enhance mass transfer and thermal control during large-scale production.
Reaction Conditions and Optimization
Temperature Control
Both methods mandate temperatures below 80°C to prevent degradation of the hydroxyl group and undesired cyclization byproducts. For instance, exceeding 80°C during hydrazinolysis promotes the formation of 3-hydroxycyclohexane-1-carbonyl azide, a hazardous intermediate.
Solvent Selection
Catalytic Systems
-
Acid Catalysts : Sulfuric acid (0.5 mol%) accelerates esterification but requires neutralization with sodium bicarbonate post-reaction.
-
Enzymatic Resolution : Lipases (e.g., Novozym 435) enable enantioselective synthesis of stereoisomers, though this remains underexplored for 3-hydroxycyclohexane derivatives.
Analytical Characterization
Spectroscopic Methods
X-Ray Crystallography
Single-crystal X-ray analysis resolves the equatorial conformation of the hydroxyl group and the planar geometry of the carbohydrazide moiety, critical for structure-activity relationship studies.
Industrial Production Considerations
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing 3-Hydroxycyclohexane-1-carbohydrazide under controlled pH conditions?
- Methodology : Synthesis should be conducted under alkaline conditions (e.g., pH 13) to stabilize intermediates and minimize side reactions. Use methanol or acetone as solvents to enhance solubility of hydrazide precursors. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization in ethanol-water mixtures .
- Safety : Employ fume hoods, gloves, and protective eyewear to handle hydrazide derivatives, which may release toxic vapors during synthesis .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodology : Use SHELX software (e.g., SHELXL) for small-molecule refinement. Input X-ray diffraction data and apply restraints for bond lengths and angles to address disordered regions. Validate hydrogen bonding networks using Olex2 or Mercury for 3D visualization .
Q. What safety measures are critical when handling this compound in aqueous solutions?
- Methodology : Store the compound in airtight containers to prevent hydrolysis. Conduct reactions in fume hoods to avoid inhalation of hydrazine byproducts. Dispose of waste via certified biohazard services due to potential environmental toxicity .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of this compound with biological targets?
- Methodology : Use AutoDock Vina for molecular docking. Prepare the ligand (this compound) by optimizing its geometry with Gaussian09 at the DFT/B3LYP level. Generate grid maps targeting active sites (e.g., enzyme catalytic pockets) and run multithreaded simulations to assess binding modes. Validate results with MM/GBSA free-energy calculations .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
- Methodology : Cross-validate NMR chemical shifts with computed spectra (e.g., using Gaussian or ORCA). For XRD, ensure data collection at low temperatures (100 K) to reduce thermal motion artifacts. Apply Bayesian statistics to quantify uncertainty in conflicting datasets .
Q. How can systematic literature reviews optimize experimental design for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
